
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It features an iodo group at the 2-position, a methyl group at the 6-position, and an ethanamine group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-6-methylpyridin-4-YL)ethanamine typically involves the iodination of a precursor pyridine derivative followed by the introduction of the ethanamine group. One common method is the iodination of 2-methyl-4-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The resulting 2-iodo-6-methylpyridine is then subjected to reductive amination with ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation and Reduction: Oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Coupling Reactions: Biaryl compounds are common products of Suzuki-Miyaura coupling.
科学的研究の応用
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Iodo-6-methylpyridin-4-YL)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodo group can facilitate binding to specific sites, while the ethanamine group can interact with amino acid residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(2-Methylpyridin-4-yl)ethanamine
Uniqueness
2-(2-Iodo-6-methylpyridin-4-YL)ethanamine is unique due to the presence of the iodo group, which can significantly alter its reactivity and binding properties compared to similar compounds. The iodo group can participate in unique substitution and coupling reactions, making this compound valuable in synthetic chemistry.
特性
分子式 |
C8H11IN2 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
2-(2-iodo-6-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11IN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3 |
InChIキー |
CIMBDQQXCZTKOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)I)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


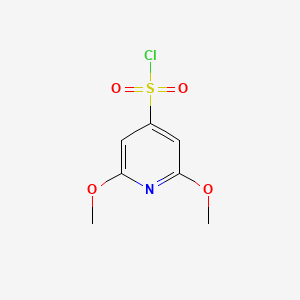
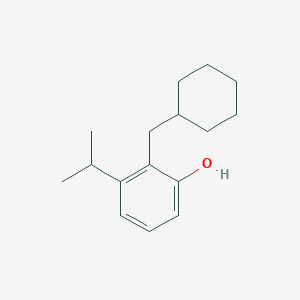
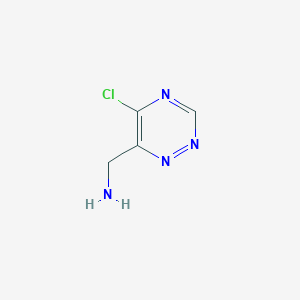
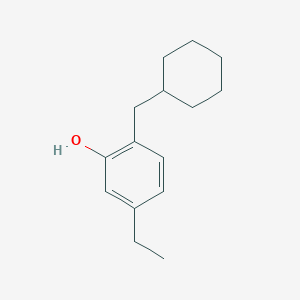
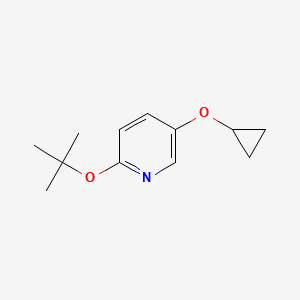
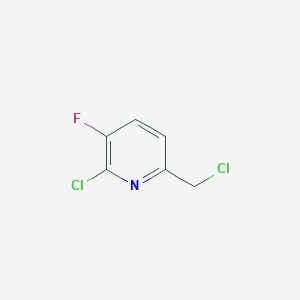

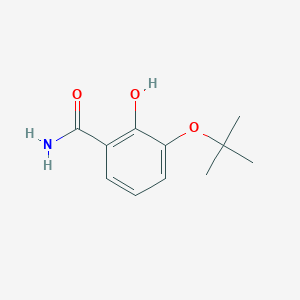


![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)



